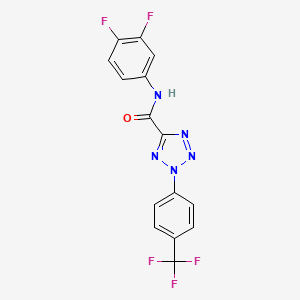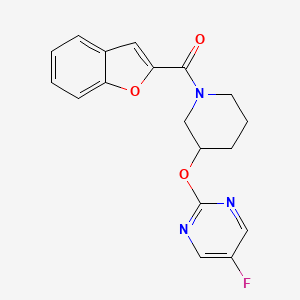
苯并呋喃-2-基(3-((5-氟嘧啶-2-基)氧基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a piperidine ring through a methanone bridge. The compound also contains a fluoropyrimidine group, which adds to its chemical diversity and potential biological activity. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
科学研究应用
Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
作用机制
Target of Action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications , suggesting that they may interact with multiple targets.
Mode of Action
Benzofuran derivatives are known to exhibit a variety of biological activities, which suggests that they may interact with their targets in multiple ways .
Biochemical Pathways
Benzofuran derivatives are known to have a wide range of biological and pharmacological applications , indicating that they may affect multiple biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties.
Result of Action
Benzofuran derivatives are known to have a wide range of biological and pharmacological applications , suggesting that they may have multiple effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the photoinduced 6π-electrocyclization of certain benzofuran derivatives has been shown to yield different products under different conditions . This suggests that the action of Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone may also be influenced by environmental factors.
生化分析
Biochemical Properties
The biochemical properties of Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone are not fully understood yet. Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been found to inhibit the HIV-1 reverse transcriptase .
Molecular Mechanism
The exact molecular mechanism of Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is not yet fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone in laboratory settings are yet to be fully explored. It is known that benzofuran derivatives can undergo photoinduced 6π-electrocyclization .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various methods, such as the cyclization of 2-hydroxybenzyl alcohol with acetic anhydride. The piperidine ring can be introduced via nucleophilic substitution reactions, and the fluoropyrimidine group can be added through palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process .
化学反应分析
Types of Reactions
Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone bridge can be reduced to form alcohols.
Substitution: The fluoropyrimidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
相似化合物的比较
Similar Compounds
Psoralen: Another benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its use in phototherapy.
Angelicin: Used for its anti-inflammatory properties.
Uniqueness
Benzofuran-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combination of a benzofuran core with a fluoropyrimidine group, which enhances its biological activity and specificity. This makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
1-benzofuran-2-yl-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-13-9-20-18(21-10-13)24-14-5-3-7-22(11-14)17(23)16-8-12-4-1-2-6-15(12)25-16/h1-2,4,6,8-10,14H,3,5,7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWSAYMIXQFFOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)OC4=NC=C(C=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2379794.png)
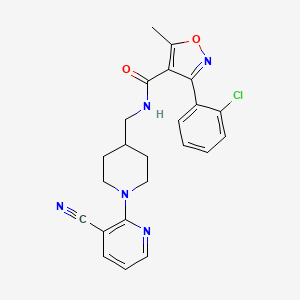
![2,6-difluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2379796.png)
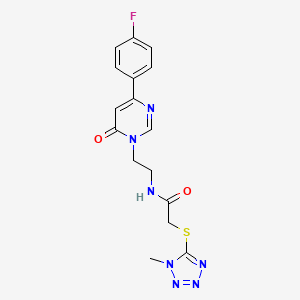
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2379802.png)
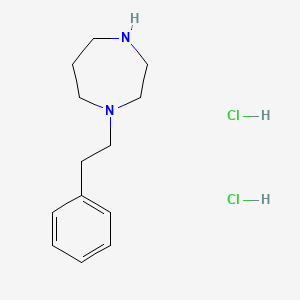
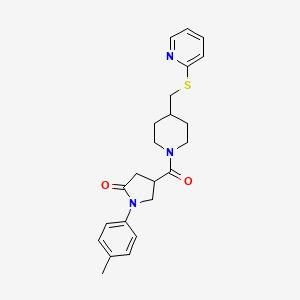
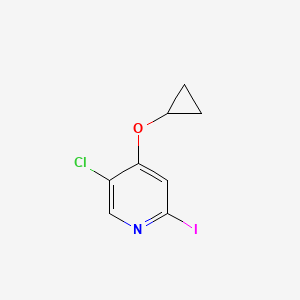
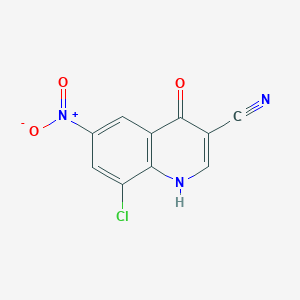
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2379810.png)
![3-[1-(Carboxymethyl)cyclohexyl]propanoic acid](/img/structure/B2379813.png)
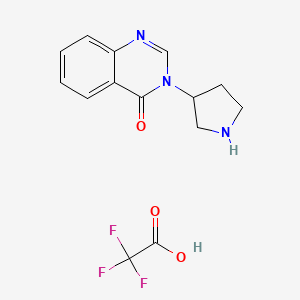
![N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2379815.png)
